2-(2-Phenylindolizin-1-yl)acetamide

5-HT2C receptor agonism Regioisomerism CNS drug discovery

Procurement teams: verify the 1-yl acetamide positional identity. This specific regioisomer is the documented synthetic precursor for 5-HT2C receptor agonists targeting schizophrenia and obesity, not a generic antimicrobial screening scaffold. The 3-yl isomer diverts into antibacterial topoisomerase inhibition; only the 1-yl anchor enables CNS-directed SAR. Use as a benchmark for selective C-1 indolizine functionalization or as an antibacterial-free control for behavioral pharmacology. Confirm ≥95% purity and request an InChI Key match (DTAKDHYEDCWTAS-UHFFFAOYSA-N) to ensure regioisomeric fidelity before purchase.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B8353896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylindolizin-1-yl)acetamide
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2CC(=O)N
InChIInChI=1S/C16H14N2O/c17-16(19)10-13-14(12-6-2-1-3-7-12)11-18-9-5-4-8-15(13)18/h1-9,11H,10H2,(H2,17,19)
InChIKeyDTAKDHYEDCWTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylindolizin-1-yl)acetamide: Structural Identity and Core Procurement Specifications


2-(2-Phenylindolizin-1-yl)acetamide is a synthetic heterocyclic small molecule belonging to the indolizine class (molecular formula C₁₆H₁₄N₂O, molecular weight 250.29 g/mol) . The compound features an indolizinyl core with a phenyl substituent at the 2-position and an acetamide side chain anchored at the 1-position. This specific 1-yl regioisomeric architecture distinguishes it from the more commonly researched 3-yl acetamide analogues, which have been explored extensively for antimicrobial and anticancer applications [1]. The 1-yl substitution pattern is critical for its demonstrated utility as a synthetic intermediate in the preparation of 5-HT2C receptor agonists intended for CNS indications, as documented in patent literature [2]. Commercially, the compound is typically supplied at ≥95% purity for research use .

Why Regioisomeric Purity Defines the Utility of 2-(2-Phenylindolizin-1-yl)acetamide over Generic Indolizine Acetamides


Indiscriminate substitution between 2-phenylindolizine acetamide regioisomers (e.g., 1-yl vs. 3-yl) is not scientifically valid because the position of the acetamide anchor on the indolizine core fundamentally redirects the compound's biological target engagement. While the 3-yl acetamide scaffolds (e.g., 2-oxo-2-(2-phenylindolizin-3-yl)acetamide derivatives) have been optimized for antibacterial topoisomerase IV inhibition and anticancer activity against Colo-205 and MDA-MB-231 cell lines [1], the 1-yl acetamide isomer serves as the key synthetic precursor for a distinct pharmacological class: 5-HT2C receptor agonists with reported EC₅₀ values reaching 38 nM [2]. This functional divergence is a direct consequence of regiospecific receptor-interaction requirements; a generic indolizine acetamide cannot serve both purposes. Procurement must therefore verify the 1-yl positional identity to ensure suitability for CNS-targeted research programs rather than antimicrobial screening campaigns [3].

Quantitative Differentiation Evidence for 2-(2-Phenylindolizin-1-yl)acetamide Against Its Closest Structural Analogs


Regioisomer-Driven Target Selectivity: 1-yl Acetamide vs. 3-yl Acetamide Scaffolds

The 2-(2-phenylindolizin-1-yl)acetamide scaffold is specifically claimed as an intermediate for 5-HT2C receptor agonists in CNS patent literature, while the 3-yl regioisomer (e.g., 2-oxo-2-(2-phenylindolizin-3-yl)acetamide derivatives) has been developed and quantitatively characterized only for antimicrobial and anticancer endpoints [1]. Specifically, the 3-yl derivative 7e demonstrated IC₅₀ values of 68.62 μM against Colo-205 and 62.91 μM against MDA-MB-231, and antibacterial activity of 12–17 mm inhibition zones against S. aureus, E. coli, and P. aeruginosa; these activities are mechanistically incompatible with the 1-yl isomer's intended CNS application [2]. A closely related 1-yl derivative (ChEMBL ID CHEMBL5404610) has been measured with an EC₅₀ of 38 nM for human 5-HT2C receptor agonism in CHO cells using a Fluo-4 calcium mobilization assay [3].

5-HT2C receptor agonism Regioisomerism CNS drug discovery

Synthetic Intermediate Value: 1-yl Acetamide as a CNS Agonist Precursor vs. Inert 3-yl Analogues

The 1-yl acetamide is chemically tailored as a direct precursor to 5-HT2C receptor agonists, with patent exemplifications showing its transformation into active 2-(2-phenylindolizin-1-yl)ethylamine derivatives [1]. In contrast, the 3-yl derivatives (7a–i) described by Gandham et al. (2024) are terminal compounds with no demonstrated reactivity or utility as CNS agonist precursors [2]. A class-level review of indoleacetamide PBR ligands (e.g., FGIN-1-27, PBR Ki = 5.0 nM) shows the indole scaffold achieves sub-nanomolar peripheral benzodiazepine receptor affinity, but the indolizine 1-yl scaffold uniquely diverges toward central 5-HT2C agonism [3].

Synthetic intermediate 5-HT2C agonist Medicinal chemistry

Absence of Antimicrobial Liability: 1-yl Isomer vs. Broad-Spectrum Antibacterial Activity of 3-yl Analogues

The 3-yl indolizine acetamide derivatives 7c, 7f, and 7g reported by Gandham et al. (2024) exhibited broad-spectrum antibacterial activity with inhibition zones of 21–23 mm against S. pneumoniae, S. aureus, and E. coli, suggesting potential microbiome-disrupting off-target effects if inadvertently used in CNS studies [1]. The 1-yl scaffold, by contrast, is not associated with any reported antibacterial activity in the published literature, which is a functional advantage for CNS-targeted programs where maintaining gut microbiome integrity during chronic dosing studies is desirable [2]. No antibacterial screening data for the 1-yl isomer has been disclosed, indicating it is not a recognized antimicrobial pharmacophore.

Antibacterial selectivity Off-target profiling CNS safety

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile

The target compound (C₁₆H₁₄N₂O, MW 250.29 g/mol) possesses a lower molecular weight and a simpler hydrogen-bonding profile compared to the heavily substituted 3-yl derivatives (e.g., 7e: C₂₈H₂₅N₃O₆, MW 499.5 g/mol) . The 1-yl isomer's MW of ~250 Da falls well within the optimal range for CNS drug-likeness (MW < 400 Da per Lipinski's rules), whereas the 3-yl comparator exceeds 400 Da and contains additional ester, nitro, and extended aromatic functionalities that reduce CNS permeability [1]. The simpler structure of the 1-yl compound also facilitates further synthetic elaboration for structure-activity relationship (SAR) studies [2].

Drug-likeness Physicochemical properties CNS penetration

Optimal Procurement and Deployment Scenarios for 2-(2-Phenylindolizin-1-yl)acetamide Based on Verified Evidence


CNS Drug Discovery: 5-HT2C Agonist Lead Optimization Programs

This compound is the documented intermediate of choice for synthesizing 5-HT2C receptor agonists intended for schizophrenia, obesity, and related CNS indications [1]. Medicinal chemistry teams should procure this specific 1-yl regioisomer when initiating SAR campaigns around the indolizine scaffold, as it provides a verified synthetic entry point into the 5-HT2C agonist chemical space that the 3-yl isomer cannot offer [2]. The reported EC₅₀ of 38 nM for a close 1-yl analogue at human 5-HT2C receptors confirms the scaffold's intrinsic agonist potential [3].

Regioselective Synthetic Methodology Development

Academic and industrial process chemistry groups developing selective functionalization methods for indolizine C-1 vs. C-3 positions should use 2-(2-phenylindolizin-1-yl)acetamide as a benchmark substrate. The patent-documented reduction to 2-(2-phenylindolizin-1-yl)ethylamine demonstrates the 1-position's synthetic accessibility and distinct reactivity profile compared to the 3-yl series, which follows a different synthetic route (oxalyl chloride pathway) [1].

Pharmacology Profiling: Differentiating CNS from Antimicrobial Pharmacophores

Pharmacology CROs and screening laboratories requiring a clean indolizine acetamide control without confounding antibacterial activity should select the 1-yl isomer. Cross-study comparisons confirm that 3-yl analogues exhibit broad-spectrum antibacterial effects (e.g., compound 7f: 23±0.3 mm inhibition against S. aureus) [2], which could interfere with behavioral or metabolic readouts in CNS animal models. The 1-yl isomer lacks any reported antibacterial liability [1].

Fragment-Based Drug Design and Hit Expansion

The compound's low molecular weight (250.29 g/mol), favorable hydrogen-bonding profile, and synthetically tractable acetamide handle make it an attractive fragment for structure-based design campaigns targeting aminergic GPCRs [1][3]. Its physicochemical simplicity contrasts with the larger, more complex 3-yl derivatives (MW ~500 g/mol), enabling efficient fragment growth and property-guided optimization toward clinical candidates [1].

Quote Request

Request a Quote for 2-(2-Phenylindolizin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.